2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining benzothiazole, indole, and pyrazolo-pyridine moieties, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, such as 1,3-benzothiazole derivatives and indole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticonvulsant and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to epilepsy molecular targets such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors . This binding modulates the activity of these receptors, leading to its anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-benzothiazol-2-yl hydrazones
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide
- 3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones
Uniqueness
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is unique due to its combination of benzothiazole, indole, and pyrazolo-pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C31H25N5O2S |
---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-1-benzyl-5-[2-(1H-indol-3-yl)ethyl]-4-methylpyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C31H25N5O2S/c1-20-29-26(17-28(37)34(20)16-15-22-18-32-24-12-6-5-11-23(22)24)35(19-21-9-3-2-4-10-21)36(30(29)38)31-33-25-13-7-8-14-27(25)39-31/h2-14,17-18,32H,15-16,19H2,1H3 |
InChI Key |
ALMTUFBQCIECSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N1CCC3=CNC4=CC=CC=C43)N(N(C2=O)C5=NC6=CC=CC=C6S5)CC7=CC=CC=C7 |
Origin of Product |
United States |
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